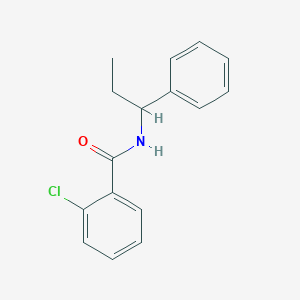
2-chloro-N-(1-phenylpropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(1-phenylpropyl)benzamide, also known as CPPB, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPPB is a selective antagonist of the melanocortin-4 receptor (MC4R), which plays a crucial role in regulating energy balance and body weight.
Wirkmechanismus
MC4R is a G protein-coupled receptor that is expressed in the hypothalamus, which plays a crucial role in regulating energy balance and body weight. Activation of MC4R by its endogenous ligand, alpha-melanocyte-stimulating hormone (α-MSH), leads to decreased food intake and increased energy expenditure. On the other hand, inhibition of MC4R by 2-chloro-N-(1-phenylpropyl)benzamide leads to increased food intake and decreased energy expenditure, which ultimately results in weight gain.
Biochemical and Physiological Effects:
In addition to its effects on energy balance and body weight, this compound has also been found to modulate various biochemical and physiological processes. For instance, this compound has been shown to increase plasma levels of ghrelin, a hormone that stimulates appetite. Moreover, this compound has been found to decrease the expression of inflammatory markers such as TNF-α and IL-6 in adipose tissue, which suggests its potential anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-chloro-N-(1-phenylpropyl)benzamide in lab experiments is its selective antagonism of MC4R, which allows for the investigation of the specific role of MC4R in various physiological processes. Moreover, this compound has been shown to have good bioavailability and pharmacokinetic properties, which makes it a promising candidate for drug development. However, one of the limitations of using this compound is its potential off-target effects, which may complicate the interpretation of the results.
Zukünftige Richtungen
There are several future directions for research on 2-chloro-N-(1-phenylpropyl)benzamide. One of the areas of interest is the investigation of the role of MC4R in various diseases such as obesity, diabetes, and cancer. Moreover, the development of more selective MC4R antagonists with improved pharmacokinetic properties may lead to the discovery of novel therapeutic agents for these diseases. Additionally, the investigation of the off-target effects of this compound may provide insights into the potential side effects of MC4R antagonists.
Synthesemethoden
The synthesis method of 2-chloro-N-(1-phenylpropyl)benzamide involves the reaction of 2-chlorobenzoyl chloride with 1-phenylpropan-1-amine in the presence of a base such as sodium carbonate or potassium carbonate. The resulting product is then purified through recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions, such as the temperature, reaction time, and solvent used.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(1-phenylpropyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases such as obesity, diabetes, and cancer. As a selective MC4R antagonist, this compound has been shown to reduce food intake and body weight in animal models. In addition, this compound has also been found to improve glucose metabolism and insulin sensitivity in obese mice. Furthermore, this compound has been investigated for its anti-tumor activity in breast cancer cells, where it was found to inhibit cell proliferation and induce apoptosis.
Eigenschaften
IUPAC Name |
2-chloro-N-(1-phenylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO/c1-2-15(12-8-4-3-5-9-12)18-16(19)13-10-6-7-11-14(13)17/h3-11,15H,2H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQXUQDCMHGADE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5349873.png)
![4-bromo-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]benzamide](/img/structure/B5349881.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5349884.png)


![4-[4-(dimethylamino)-3-nitrobenzylidene]-3-phenyl-5(4H)-isoxazolone](/img/structure/B5349913.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-isopropylphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5349918.png)
![(2R*,6S*)-2,6-dimethyl-4-[2-(1-piperazinylcarbonyl)-2,3-dihydro-1H-inden-2-yl]morpholine](/img/structure/B5349934.png)
![2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5349937.png)
![N-allyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5349944.png)
![3-[4-[3-(4-bromophenyl)-3-oxo-1-propen-1-yl]-3-(4-methylphenyl)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B5349957.png)
![4-(4-methyl-1H-pyrazol-1-yl)-1-[3-(1,2-oxazinan-2-yl)propanoyl]piperidine-4-carboxylic acid](/img/structure/B5349962.png)

![5-{2-[4-(allyloxy)-3-methoxyphenyl]vinyl}-3-methyl-4-nitroisoxazole](/img/structure/B5349985.png)